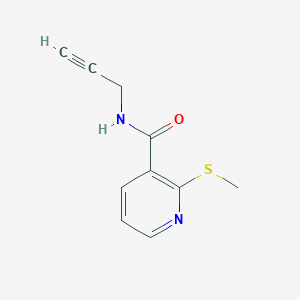

2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide

Description

Properties

IUPAC Name |

2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-3-6-11-9(13)8-5-4-7-12-10(8)14-2/h1,4-5,7H,6H2,2H3,(H,11,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNFNNBMLBZTVGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via nucleophilic substitution reactions using methylthiol as the nucleophile.

Attachment of the Prop-2-ynyl Group: The prop-2-ynyl group can be attached through Sonogashira coupling, which involves the reaction of an alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents like lithium aluminum hydride.

Substitution: The prop-2-ynyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Palladium catalysts, copper co-catalysts, various nucleophiles.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Piperidine derivatives.

Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Industry: Utilized in the development of new materials with specific properties, such as conductivity or catalytic activity.

Mechanism of Action

The mechanism of action of 2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Key Observations :

Amide Substitution : The propargyl group in the target compound introduces a linear, rigid alkyne, whereas PJY’s tertiary amide (-N(CH₃)₂) increases steric bulk and lipophilicity.

Molecular Weight : PJY is marginally heavier (196.27 vs. 194.07 g/mol) due to the additional methyl groups.

Reactivity : The alkyne in the target compound enables click chemistry (e.g., azide-alkyne cycloaddition), a feature absent in PJY .

Biological Activity

2-Methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

The compound features a pyridine ring substituted with a methylsulfanyl group and a prop-2-ynyl moiety. Its synthesis involves several key steps:

- Formation of the Pyridine Ring : Typically synthesized via Hantzsch pyridine synthesis.

- Introduction of the Methylsulfanyl Group : Achieved through nucleophilic substitution using methylthiol.

- Attachment of the Prop-2-ynyl Group : Accomplished via Sonogashira coupling with appropriate palladium catalysts.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The unique structural features allow it to modulate the activity of these targets, influencing various biological pathways.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to inhibit the proliferation of cancer cell lines in vitro, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been identified as a potent inhibitor of specific enzymes involved in disease processes. For instance, it has shown promise in inhibiting certain protein kinases, which are crucial in cancer signaling pathways.

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against various strains | |

| Anticancer | Inhibits proliferation in cell lines | |

| Enzyme Inhibition | Inhibits specific protein kinases |

Case Studies

- Antimicrobial Efficacy : A study conducted on the antimicrobial efficacy of this compound highlighted its effectiveness against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be significantly lower than that of conventional antibiotics, indicating its potential as a novel antimicrobial agent.

- Cancer Cell Line Studies : In another study, the compound was tested on various cancer cell lines including breast and colon cancer cells. Results indicated a dose-dependent inhibition of cell growth, with IC50 values suggesting effective concentrations for therapeutic use.

Q & A

Q. What are the recommended synthetic routes for 2-methylsulfanyl-N-prop-2-ynylpyridine-3-carboxamide?

The compound can be synthesized via cross-coupling reactions, such as Suzuki-Miyaura coupling, which is widely used for constructing aromatic heterocycles. For example, a palladium-catalyzed coupling of a pyridine-3-carboxamide boronic ester with a methylsulfanyl-substituted alkyne precursor in a dioxane/water solvent system has been employed for similar carboxamide derivatives . Key steps include:

- Use of Pd(dppf)₂Cl₂ as a catalyst.

- Optimization of reaction temperature (e.g., 55°C for 12–24 hours).

- Purification via ethyl acetate extraction and diatomaceous earth filtration.

Q. How should researchers characterize the structural properties of this compound?

Characterization involves:

Q. What are the preliminary biological screening approaches for this compound?

Initial screening should focus on:

- Enzyme inhibition assays : Targeting kinases or proteases due to the carboxamide group’s affinity for ATP-binding pockets.

- Cytotoxicity profiling : Use of MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

- ADME prediction : Computational tools (e.g., PubChem descriptors) to estimate solubility and permeability .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

Density-functional theory (DFT) calculations, such as those based on the Colle-Salvetti correlation-energy formula, can predict reaction pathways and transition states . Key parameters include:

- Electron density distribution to identify reactive sites.

- Local kinetic-energy density to model bond-breaking/forming steps.

| Software | Application |

|---|---|

| Gaussian (DFT) | Transition-state optimization |

| SHELXTL | Crystallographic refinement |

Q. What strategies resolve contradictions in reported biological activity data?

Contradictions may arise from assay conditions or impurity profiles. Mitigation strategies include:

Q. How do electronic properties influence its application in material science?

The methylsulfanyl and prop-2-ynyl groups enhance π-conjugation, making the compound suitable for:

- Organic electronics : Charge transport studies via cyclic voltammetry to estimate HOMO/LUMO levels.

- Photovoltaic devices : Bulk heterojunction optimization with PCBM acceptors. Computational modeling (e.g., PubChem’s InChI descriptors) can predict bandgap and charge mobility .

Q. What crystallographic challenges arise in resolving its structure?

Challenges include:

- Disorder in the prop-2-ynyl group : Addressed using SHELXL’s PART instruction to refine occupancies .

- Thermal motion artifacts : Low-temperature (100 K) data collection to minimize noise .

Methodological Considerations

Q. How to design dose-escalation studies for in vivo efficacy?

- Pharmacokinetic modeling : Allometric scaling from rodent data to predict human doses.

- Toxicology endpoints : Liver enzyme (ALT/AST) monitoring and histopathology .

Q. What analytical techniques validate synthetic intermediates?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.